molecular formula C6H3BrFNO2 B105774 4-Bromo-2-fluoro-1-nitrobenzene CAS No. 321-23-3

4-Bromo-2-fluoro-1-nitrobenzene

Cat. No.: B105774
CAS No.: 321-23-3
M. Wt: 220 g/mol
InChI Key: VQCWSOYHHXXWSP-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-1-nitrobenzene (CAS 321-23-3) is a halogenated nitroaromatic compound with the molecular formula C₆H₃BrFNO₂ and a molecular weight of 219.997 g/mol . It exists as a pale yellow crystalline solid with a melting point of 86°C and is widely utilized as a versatile building block in organic synthesis, particularly in pharmaceutical and materials chemistry . The compound features a nitro group at position 1, fluorine at position 2, and bromine at position 4, creating a sterically and electronically distinct scaffold that facilitates nucleophilic aromatic substitution (SNAr) reactions. For example, its fluorine atom is readily displaced by amines, alcohols, or thiols under mild conditions, as demonstrated in the synthesis of intermediates for kinase inhibitors and antiproliferative agents . Its commercial availability (e.g., TCI America™, Santa Cruz Biotechnology) and high purity (>98%) further enhance its utility in industrial and academic research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluoro-1-nitrobenzene can be synthesized through several methods. One common method involves the nitration of 4-bromo-2-fluorotoluene, followed by oxidation. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The resulting nitro compound is then oxidized to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes include bromination, fluorination, and nitration reactions, followed by purification steps to obtain the desired compound in high purity .

Chemical Reactions Analysis

Scientific Research Applications

Synthetic Organic Chemistry

4-Bromo-2-fluoro-1-nitrobenzene serves as an important intermediate in the synthesis of various organic compounds. Its bromine and fluorine substituents provide reactive sites for further chemical transformations.

Key Synthesis Applications:

  • Synthesis of Heterocycles : This compound is used in the preparation of heterocyclic compounds such as benzo[d][1,2,3]triazoles and dibenzoxazepine analogs, which exhibit significant biological activity, including sodium channel blocking properties .
  • Functionalized Aromatic Compounds : It is involved in the synthesis of compounds like 2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile, which can have potential applications in pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. The compound's structural features allow it to interact with biological targets effectively.

Case Studies:

  • Anti-inflammatory Agents : Research has indicated that derivatives of this compound can be developed into anti-inflammatory agents, contributing to the treatment of various inflammatory diseases .
  • Drug Development : Its derivatives are being investigated for their efficacy in targeting specific enzymes or receptors involved in disease pathways, such as β-secretase (BACE1) for Alzheimer’s disease .

Materials Science

The compound's properties make it suitable for applications in materials science, particularly in the development of functional materials.

Applications:

  • Polymer Chemistry : this compound can be used as a monomer or additive in polymer synthesis to enhance material properties such as thermal stability and mechanical strength .
  • Nanomaterials : It may also play a role in the synthesis of nanomaterials where specific surface functionalities are required for applications in electronics or catalysis .

Analytical Chemistry

The compound is utilized in analytical chemistry for developing methods to detect and quantify various substances.

Applications:

  • Chromatographic Techniques : It can serve as a standard or reference material in chromatographic methods (e.g., HPLC) for the analysis of complex mixtures containing nitroaromatic compounds .

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-1-nitrobenzene involves its participation in various chemical reactions. The nitro group is a strong electron-withdrawing group, which makes the compound reactive towards nucleophiles. The bromine and fluorine atoms also influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physical properties, and applications of 4-bromo-2-fluoro-1-nitrobenzene are influenced by its substituent arrangement. Below is a systematic comparison with structurally related compounds:

Positional Isomers

Compound Name CAS Number Substituent Positions Key Properties/Reactivity Applications References
1-Bromo-2-fluoro-4-nitrobenzene 185331-69-5 1-Br, 2-F, 4-NO₂ Solid with predicted density of 1.808 g/cm³ ; nitro group at position 4 may alter electronic effects and regioselectivity in SNAr. Limited literature; potential intermediate for agrochemicals or dyes.
4-Bromo-1-fluoro-2-nitrobenzene Not specified 4-Br, 1-F, 2-NO₂ Reactivity differs due to nitro group at position 2, which strongly deactivates the ring. Used in Suzuki couplings for fused heterocycles (e.g., benzotriazoles).

Key Differences :

  • The nitro group’s position (1 vs. 4) in this compound vs. 1-bromo-2-fluoro-4-nitrobenzene significantly impacts electronic effects. The nitro group at position 1 in the former activates the fluorine at position 2 for displacement, whereas the nitro group at position 4 in the latter may direct substitutions to other positions .

Halogen-Substituted Variants

Compound Name CAS Number Substituent Changes Key Properties/Reactivity Applications References
4-Bromo-1-chloro-2-nitrobenzene 164666-68-6 F → Cl Chlorine’s lower electronegativity and stronger leaving-group ability compared to F. Likely used in SNAr reactions requiring milder conditions.
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 Additional OCH₃ group Methoxy group donates electrons, reducing ring activation for electrophilic substitution. Specialty intermediate with unconfirmed applications.

Key Differences :

  • However, chlorine’s larger size may sterically hinder substitutions compared to fluorine .
  • The methoxy group in 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene introduces electron-donating effects, which could deactivate the ring for electrophilic attacks but stabilize intermediates in multi-step syntheses .

Functional Derivatives

Compound Name CAS Number Structural Modifications Key Properties/Reactivity Applications References
4-Bromo-1,2-diaminobenzene 1575-37-7 NO₂ → NH₂ at positions 1 and 2 Diamine structure enables chelation or polymerization. Precursor for conductive polymers or metal-organic frameworks (MOFs).
5-Bromo-N-methyl-2-nitroaniline N/A F → NHCH₃ Amine substitution at position 2 enhances solubility and bioactivity. Intermediate in anticancer drug synthesis (e.g., Elironrasib).

Key Differences :

  • Reduction of nitro groups to amines (e.g., 4-bromo-1,2-diaminobenzene) transforms the compound into a diamine, expanding its utility in materials science .
  • Substitution of fluorine with methylamine (e.g., 5-bromo-N-methyl-2-nitroaniline) generates bioactive intermediates for kinase inhibitors, leveraging the amine’s nucleophilicity and hydrogen-bonding capacity .

Reaction Case Studies

  • SNAr with Amines :

    • This compound reacts with isopropylamine (K₂CO₃, DMF) to yield 5-bromo-N-isopropyl-2-nitroaniline in 96% yield .
    • In contrast, 4-bromo-1-chloro-2-nitrobenzene may require milder conditions for similar substitutions due to chlorine’s superior leaving-group ability .
  • Cross-Coupling Reactions: Suzuki coupling of this compound with pyrazoleboronic esters enables access to fused heterocycles for kinase inhibitors . The diamine derivative (4-bromo-1,2-diaminobenzene) participates in coordination chemistry, forming complexes with transition metals .

Biological Activity

4-Bromo-2-fluoro-1-nitrobenzene is an aromatic compound with significant potential in various biological applications. Its unique structure, characterized by a bromine atom, a fluorine atom, and a nitro group attached to a benzene ring, suggests diverse interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C6H3BrFNO2
  • Molecular Weight : Approximately 234.02 g/mol
  • Physical Properties :
    • Boiling Point : 240-241 °C
    • Melting Point : 18-19 °C
    • Density : 1.786 g/mL at 25 °C

This compound exhibits biological activity primarily through its interaction with enzymes and cellular components. Notably, it has been studied for its role as an inhibitor in enzyme-catalyzed reactions involving nitroreductases. These enzymes convert nitro groups into amines, leading to the formation of reactive intermediates that can affect cellular signaling and metabolic pathways .

Enzyme Interaction

The compound's nitro group is crucial for its reactivity. Upon reduction by nitroreductases, it may generate reactive species that can modify proteins and nucleic acids, potentially influencing gene expression and apoptosis . This property suggests its utility in pharmacological applications where modulation of cellular processes is desired.

Anticancer Potential

The anticancer activity of nitroaromatic compounds has been documented extensively. For example, similar compounds have been evaluated for their ability to induce apoptosis in cancer cells through oxidative stress mechanisms . The potential of this compound in this context remains an area for further investigation.

Study on Nitroreductase Inhibition

A study focusing on the inhibition of nitroreductases by various nitroaromatic compounds highlighted the potential of this compound as a lead compound for developing new inhibitors. The study reported that modifications to the nitro group significantly impacted the inhibitory efficacy against specific nitroreductases .

Compound NameIC50 (µM)Mechanism of Action
This compoundTBDInhibition of nitroreductase activity
Nitrofurantoin10Disruption of bacterial DNA synthesis
Metronidazole5Generation of reactive intermediates causing cell death

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-fluoro-1-nitrobenzene, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or halogen-exchange reactions. To optimize yields, employ factorial design to test variables like temperature (80–120°C), nitration agent concentration (e.g., HNO₃/H₂SO₄ ratio), and reaction time (2–8 hours). Monitor intermediates using TLC and characterize products via ¹H/¹³C NMR (δ ~7.5–8.5 ppm for aromatic protons) and HPLC (>98% purity) .

Q. How should purification be conducted to isolate this compound while minimizing decomposition?

  • Methodological Answer : Use column chromatography with silica gel and a hexane/ethyl acetate gradient (95:5 to 80:20). For thermally sensitive batches, avoid high-temperature distillation; instead, employ recrystallization in ethanol/water (yielding ~85% purity). Confirm stability via FT-IR (nitro group absorption at ~1520 cm⁻¹) and GC-MS (m/z 219.99 for [M]⁺) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, safety goggles, respirators) due to hazards (H301: toxic if swallowed; H315: skin irritation). Store in flame-resistant cabinets (flash point: 92.2°C) away from reductants. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Conduct risk assessments using SDS guidelines .

Q. How can researchers resolve discrepancies in reported physical data (e.g., molecular weight, CAS number) for this compound?

  • Methodological Answer : Cross-validate data using authoritative databases (e.g., PubChem, Reaxys). For example, CAS 364-73-8 ( ) and CAS 321-23-3 ( ) may denote positional isomers. Confirm via X-ray crystallography or computational modeling (DFT) to assign substituent positions unambiguously .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, F, NO₂) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The meta-directing nitro group deactivates the ring, while ortho/para-directing bromine enhances electrophilicity. In Suzuki-Miyaura couplings, use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS and compare with DFT-predicted Fukui indices .

Q. What analytical strategies differentiate this compound from its structural isomers (e.g., 4-Bromo-1-fluoro-2-nitrobenzene)?

  • Methodological Answer : Combine 2D NMR (NOESY for spatial proximity) and high-resolution mass spectrometry (HRMS; error <2 ppm). For example, the ¹⁹F NMR chemical shift varies significantly (~δ -110 ppm for fluorine adjacent to nitro vs. δ -105 ppm in other isomers) .

Q. How can this compound serve as a precursor in multi-step syntheses of bioactive molecules (e.g., kinase inhibitors)?

  • Methodological Answer : Convert it to benzonorbornadiene derivatives via Diels-Alder reactions for strained intermediates. For IKK2 inhibitors (e.g., AZD3264), perform Buchwald-Hartwig amination with tert-butyl carbamate, followed by deprotection and cyclization. Validate intermediates using XRD and biological assays .

Q. What mechanistic insights can be gained from studying its photodegradation or thermal decomposition?

  • Methodological Answer : Conduct TGA/DSC to identify decomposition thresholds (>200°C). Under UV light, nitro groups may undergo reduction to amines; track pathways using EPR for radical intermediates and HPLC-MS for degradation products. Compare with computational models (e.g., Gaussian 16) .

Properties

IUPAC Name

4-bromo-2-fluoro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCWSOYHHXXWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382608
Record name 4-Bromo-2-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321-23-3
Record name 4-Bromo-2-fluoro-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluoro-1-nitrobenzene
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

4-Bromo-2-fluoro-1-nitrobenzene
4-Bromo-2-fluoro-1-nitrobenzene
4-Bromo-2-fluoro-1-nitrobenzene
4-Bromo-2-fluoro-1-nitrobenzene
4-Bromo-2-fluoro-1-nitrobenzene
4-Bromo-2-fluoro-1-nitrobenzene

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